molecular formula C18H19NO4 B14356051 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid CAS No. 92409-07-9

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid

Katalognummer: B14356051
CAS-Nummer: 92409-07-9
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: HAILOANAYWASTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Introduction of the benzoyl group.

    Hydrolysis: Conversion of ester groups to carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: Shares a similar core structure but differs in the substituents attached to the benzene ring.

    4-(Aminomethyl)benzoic acid: Contains an amino group attached to the benzene ring, making it structurally related.

Uniqueness

2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

92409-07-9

Molekularformel

C18H19NO4

Molekulargewicht

313.3 g/mol

IUPAC-Name

2-[2-hydroxy-4-[methyl(propyl)amino]benzoyl]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-3-10-19(2)12-8-9-15(16(20)11-12)17(21)13-6-4-5-7-14(13)18(22)23/h4-9,11,20H,3,10H2,1-2H3,(H,22,23)

InChI-Schlüssel

HAILOANAYWASTN-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.